molecular formula C16H18N4O4S3 B4136987 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide

Cat. No.: B4136987
M. Wt: 426.5 g/mol
InChI Key: LZJFJMWUEXKEGX-UHFFFAOYSA-N
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Description

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a morpholine sulfonyl group, and an allylthio substituent, which contribute to its distinctive properties and reactivity.

Mechanism of Action

While the specific mechanism of action for “N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide” is not available, 1,3,4-thiadiazole derivatives in general have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The development of new 1,3,4-thiadiazole derivatives with improved pharmacological properties is an active area of research. These compounds have potential applications in the treatment of various diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The allylthio group is introduced via nucleophilic substitution reactions, while the morpholine sulfonyl group is incorporated through sulfonation reactions using reagents like chlorosulfonic acid and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring and allylthio group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: A compound with a similar benzamide structure but different substituents.

    1-Naphthoic acid: Another aromatic compound with distinct functional groups.

Uniqueness

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide is unique due to its combination of a thiadiazole ring, allylthio group, and morpholine sulfonyl group. This combination imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S3/c1-2-10-25-16-19-18-15(26-16)17-14(21)12-4-3-5-13(11-12)27(22,23)20-6-8-24-9-7-20/h2-5,11H,1,6-10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJFJMWUEXKEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide

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